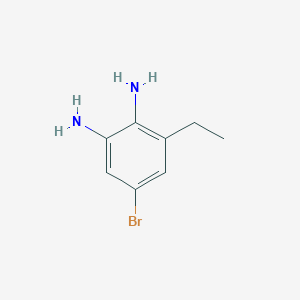
5-Bromo-3-ethylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound serves as an important intermediate in synthesizing various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including:
- Nucleophilic substitutions : The amino groups can act as nucleophiles, facilitating the formation of amines and other derivatives.
- Coupling reactions : It can be used in coupling reactions to create more complex aromatic systems.
Application Table: Organic Synthesis
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Formation of amines from halides | Amines |
| Coupling Reactions | Formation of biaryl compounds | Biaryl derivatives |
Medicinal Chemistry
Research indicates that 5-Bromo-3-ethylbenzene-1,2-diamine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies have suggested its ability to interact with specific molecular targets within biological systems.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various diamines, this compound was identified as a candidate for further investigation due to its ability to inhibit cell proliferation in certain cancer cell lines. The compound may influence enzyme activity or receptor interactions, making it a promising lead for drug development.
Material Science
The compound's unique properties also make it suitable for applications in material science. It can be utilized in:
- Polymer synthesis : As a building block for polyamines and other polymers.
- Dyes and pigments : Due to its chromophoric properties.
Application Table: Material Science
| Application Type | Description | Example Uses |
|---|---|---|
| Polymer Synthesis | Used as a monomer for polyamines | Coatings, adhesives |
| Dyes and Pigments | Utilized for colorants in various materials | Textiles, plastics |
Environmental Applications
Emerging research suggests that this compound may have applications in environmental chemistry, particularly in:
- Pollutant degradation : Investigating its role in degrading pollutants through catalytic processes.
Case Study: Pollutant Degradation
A recent study demonstrated that compounds similar to this compound can catalyze the degradation of organic pollutants in wastewater treatment processes. This opens avenues for exploring its use in environmental remediation technologies.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
5-bromo-3-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,10-11H2,1H3 |
InChI-Schlüssel |
PRASRYMRRGNOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















